2-Phenyl-1-benzofuran-7-amine
Overview
Description
2-Phenyl-1-benzofuran-7-amine: is a compound that belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofuran derivatives are widely found in natural products and synthetic compounds, making them a significant focus in drug discovery and development . The unique structural features of benzofuran compounds contribute to their wide range of applications in various fields, including medicine, chemistry, and industry .
Mechanism of Action
Target of Action
2-Phenyl-1-benzofuran-7-amine, like other benzofuran derivatives, is believed to have a wide range of biological and pharmacological applications . They are also found to be suitable structures for drug invention and development .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that leads to antimicrobial effects . The substituent on the 4-position of the benzofuran may contain halogens or hydroxyl groups, which are associated with good antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives are known to have a wide array of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One of the targets achieved with most of the recent compounds, including benzofuran derivatives, is improved bioavailability .
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
Action Environment
It’s worth noting that the effectiveness of benzofuran derivatives can be influenced by the substitution pattern around the nucleus .
Biochemical Analysis
Biochemical Properties
2-Phenyl-1-benzofuran-7-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interactions of this compound with these biomolecules often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been found to interact with neurotransmitter receptors in the brain, influencing the release of dopamine, norepinephrine, and serotonin . These interactions are essential for understanding the compound’s pharmacological effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-tumor activities. At higher doses, it may cause toxic or adverse effects. For instance, studies on similar benzofuran derivatives have shown that high doses can lead to significant cell growth inhibitory effects in various cancer cell lines . Understanding the dosage effects of this compound is crucial for determining its therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. Benzofuran derivatives have been shown to undergo metabolic transformations that influence their biological activity and pharmacokinetics . The specific metabolic pathways of this compound need further exploration to understand its role in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-benzofuran-7-amine can be achieved through several methods. One common approach involves the cyclization of o-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid to obtain 2-arylsubstituted benzofurans . Another method includes the rearrangement and cyclization reactions of 2-hydroxybenzophenones with Corey-Chaykovsky reagent . Additionally, the cyclization of 2-acyloxy-1-bromomethylarenes with Cr(II)Cl2/BF3-OEt2 catalyst is also employed .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as free radical cyclization cascade and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-benzofuran-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .
Scientific Research Applications
2-Phenyl-1-benzofuran-7-amine has a wide range of scientific research applications due to its diverse biological activities . Some of the key applications include:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials, agrochemicals, and molecular electronics.
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another derivative used in photochemotherapy for skin conditions.
Angelicin: Known for its anti-inflammatory and anticancer properties.
Uniqueness: 2-Phenyl-1-benzofuran-7-amine stands out due to its unique structural features and wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .
Properties
IUPAC Name |
2-phenyl-1-benzofuran-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQPIGJOUMZWNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476780 | |
Record name | 2-phenyl-1-benzofuran-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57261222 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
77083-99-9 | |
Record name | 2-phenyl-1-benzofuran-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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